The Application of Cy5-UTP in Molecular Biology: An In-depth Technical Guide
The Application of Cy5-UTP in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine (B1664457) 5-uridine triphosphate (Cy5-UTP), a versatile tool in molecular biology for the fluorescent labeling of RNA. This document details its core applications, provides quantitative data for experimental planning, and offers detailed protocols for its use in key molecular biology techniques.
Introduction to Cy5-UTP
Cy5-UTP is a chemically modified analog of the natural nucleotide uridine (B1682114) triphosphate (UTP).[1][2] The Cy5 fluorophore, a member of the cyanine dye family, is attached to the C5 position of the uridine base. This modification allows for the enzymatic incorporation of the fluorescent label into RNA transcripts during in vitro transcription.[] The resulting Cy5-labeled RNA probes are invaluable for a wide range of applications, including Fluorescence In Situ Hybridization (FISH), microarray analysis, and real-time tracking of RNA localization and dynamics within cells.[]
The Cy5 dye exhibits strong absorption in the red region of the visible spectrum and emits in the far-red region, which is advantageous for minimizing autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio in imaging applications.[]
Core Applications of Cy5-UTP
The primary utility of Cy5-UTP lies in its ability to generate fluorescently labeled RNA probes. These probes can be tailored for various downstream applications:
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled RNA probes are extensively used to detect and localize specific RNA sequences within fixed cells and tissues. The bright and photostable fluorescence of Cy5 allows for sensitive detection of target RNA molecules.[] Doubly labeling probes with Cy5 at both the 5' and 3' ends can lead to an approximately two-fold increase in signal intensity in FISH experiments.[4]
-
Microarray Analysis: In gene expression profiling, Cy5-UTP is used to label complementary RNA (cRNA) for hybridization to microarrays. The fluorescence intensity of the hybridized probes is proportional to the abundance of the target mRNA, enabling quantitative analysis of gene expression.
-
RNA Localization and Dynamics: By introducing Cy5-labeled RNA into living cells, researchers can track the spatial and temporal dynamics of RNA molecules, providing insights into processes such as RNA transport, localization, and degradation.
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor fluorophore in FRET studies, frequently paired with a donor dye like Cy3, to investigate RNA structure and intermolecular interactions.[2]
Quantitative Data and Performance Characteristics
For successful experimental design, it is crucial to understand the quantitative aspects of Cy5-UTP incorporation and the properties of the resulting labeled RNA.
| Parameter | Value/Range | Notes |
| Excitation Maximum (λex) | ~649 nm | In aqueous buffer (e.g., Tris-HCl, pH 7.5).[5] |
| Emission Maximum (λem) | ~670 nm | In aqueous buffer (e.g., Tris-HCl, pH 7.5).[5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | At 649 nm in Tris-HCl, pH 7.5.[5] |
| Quantum Yield (Φ) | 0.20 - 0.58 | For Cy5-labeled DNA; can be influenced by the local environment and sequence context. Value is often restored or enhanced upon hybridization. |
| Recommended Cy5-UTP:UTP Ratio for In Vitro Transcription | 1:2 (35% Cy5-UTP) | Provides a good balance between labeling efficiency and overall RNA yield.[5] Higher ratios can be used for brighter probes, but may reduce transcription efficiency.[6] |
| Incorporation Efficiency | Efficiently incorporated by T7 RNA polymerase. | A linear correlation has been observed between the percentage of Cy5-UTP input and the fluorescence intensity of the resulting RNA.[1][7] |
Experimental Protocols
The following sections provide detailed methodologies for the most common applications of Cy5-UTP.
In Vitro Transcription for Cy5-labeled RNA Probe Synthesis
This protocol describes the synthesis of randomly Cy5-labeled RNA probes using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonuclease (RNase) Inhibitor
-
100 mM ATP, CTP, GTP solutions
-
100 mM UTP solution
-
10 mM Cy5-UTP solution
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Thaw and Prepare Reagents: Thaw all reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.
-
Set up the Transcription Reaction: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL reaction with a 35% Cy5-UTP to total UTP ratio:
Component Volume (µL) Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 1x 100 mM ATP 0.5 2.5 mM 100 mM CTP 0.5 2.5 mM 100 mM GTP 0.5 2.5 mM 100 mM UTP 0.4 2.0 mM 10 mM Cy5-UTP 2 1.0 mM RNase Inhibitor 1 - Linearized DNA template X (0.5-1 µg) 25-50 ng/µL | T7 RNA Polymerase | 2 | - |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 hours in the dark. For shorter transcripts (<300 nt), the incubation time can be extended to 4 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purification of Labeled RNA: Purify the Cy5-labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control:
-
Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The Cy5-labeled RNA can be visualized directly on a gel imager using the appropriate excitation and emission filters.
-
Degree of Labeling (DOL) Calculation: The DOL, which indicates the number of dye molecules per 100 bases, can be estimated using the following formula:
DOL = (A_dye × ε_base) / (A_260 × ε_dye) × 100
Where:
-
A_dye is the absorbance of the dye at its maximum absorbance wavelength (~649 nm for Cy5).
-
ε_base is the average molar extinction coefficient of a ribonucleotide (~12,030 cm⁻¹M⁻¹ for ssRNA with 50% GC content).
-
A_260 is the absorbance of the RNA at 260 nm.
-
ε_dye is the molar extinction coefficient of the dye (250,000 cm⁻¹M⁻¹ for Cy5).
Fluorescence In Situ Hybridization (FISH) with Cy5-labeled Probes
This protocol provides a general workflow for detecting specific RNA targets in fixed cells using a Cy5-labeled probe.
Materials:
-
Cells or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% SDS)
-
Cy5-labeled RNA probe
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% PFA for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the samples with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to the desired hybridization temperature (typically 37-55°C).
-
Dilute the Cy5-labeled probe in the pre-warmed hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber overnight at the hybridization temperature.
-
-
Washing:
-
Carefully remove the coverslip.
-
Wash the slides with 2x SSC at the hybridization temperature for 15 minutes.
-
Perform a high-stringency wash with 0.1x SSC at a higher temperature (e.g., 42-60°C) for 15 minutes.
-
Wash briefly with PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash with PBS.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.
-
Troubleshooting Common FISH Issues:
| Issue | Possible Cause | Suggestion |
| No or weak signal | Insufficient probe concentration | Increase probe concentration. |
| Poor probe labeling | Check the degree of labeling of your probe. | |
| Inefficient permeabilization | Optimize permeabilization time and detergent concentration. | |
| High background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). |
| Probe concentration too high | Decrease the probe concentration. |
Microarray Hybridization with Cy5-labeled cRNA
This protocol outlines the hybridization of Cy5-labeled cRNA to a microarray slide.
Materials:
-
Microarray slide with printed probes
-
Cy5-labeled cRNA
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 50% formamide)
-
Hybridization chamber
-
Wash buffers (e.g., 2x SSC with 0.1% SDS, 0.1x SSC with 0.1% SDS, 0.1x SSC)
Procedure:
-
Probe Preparation:
-
Mix the Cy5-labeled cRNA (typically 1-5 µg) with the hybridization buffer. The final volume will depend on the size of the coverslip used (e.g., 20-100 µL).
-
Denature the probe mixture by heating at 95°C for 5 minutes, then immediately place on ice.
-
-
Hybridization:
-
Apply the denatured probe mixture to the microarray slide.
-
Carefully place a coverslip over the probe solution, avoiding air bubbles.
-
Place the slide in a hybridization chamber and incubate at 42-65°C overnight (16-20 hours).
-
-
Washing:
-
Disassemble the hybridization chamber in wash buffer to prevent the slide from drying out.
-
Wash the slide in 2x SSC, 0.1% SDS at room temperature for 5 minutes.
-
Wash in 0.1x SSC, 0.1% SDS at room temperature for 10 minutes.
-
Wash in 0.1x SSC at room temperature for 1 minute.
-
-
Drying and Scanning:
-
Dry the slide by centrifugation or with a stream of nitrogen.
-
Scan the microarray using a scanner with a laser and filter set appropriate for Cy5 (excitation ~635 nm, emission ~670 nm).
-
Visualizations
The following diagrams illustrate the key experimental workflows involving Cy5-UTP.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 6. utp-solution.com [utp-solution.com]
- 7. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
